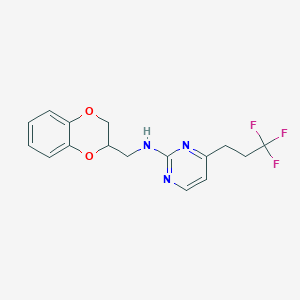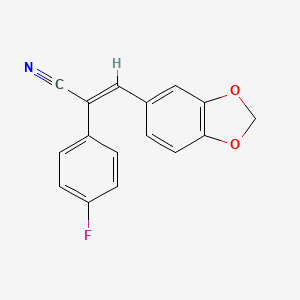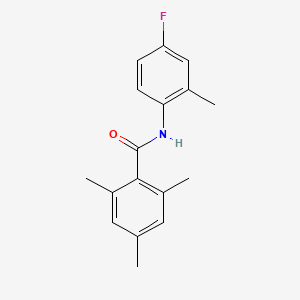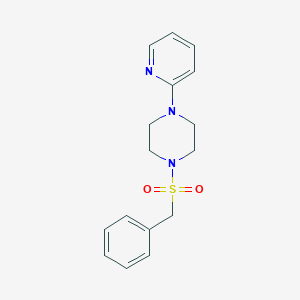![molecular formula C19H25N3O2 B5306214 N-[(5-cyclopropyl-1H-pyrazol-3-yl)methyl]-4-(3-hydroxy-3-methylbutyl)benzamide](/img/structure/B5306214.png)
N-[(5-cyclopropyl-1H-pyrazol-3-yl)methyl]-4-(3-hydroxy-3-methylbutyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[(5-cyclopropyl-1H-pyrazol-3-yl)methyl]-4-(3-hydroxy-3-methylbutyl)benzamide, also known as CPYB, is a synthetic compound that has been studied for its potential therapeutic applications. In
Mecanismo De Acción
N-[(5-cyclopropyl-1H-pyrazol-3-yl)methyl]-4-(3-hydroxy-3-methylbutyl)benzamide exerts its therapeutic effects by targeting specific signaling pathways in cells. It has been shown to inhibit the activity of certain enzymes and proteins that are involved in cell growth, inflammation, and other cellular processes. This compound has been shown to specifically target the PI3K/Akt/mTOR signaling pathway, which is involved in cancer cell growth and survival.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects in cells and animal models. It has been shown to inhibit cancer cell growth, induce apoptosis (cell death), and inhibit angiogenesis (the formation of new blood vessels). In neurological disorders, this compound has been shown to have neuroprotective effects and improve cognitive function in animal models. In cardiovascular diseases, this compound has been shown to have anti-inflammatory and anti-atherosclerotic effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of N-[(5-cyclopropyl-1H-pyrazol-3-yl)methyl]-4-(3-hydroxy-3-methylbutyl)benzamide is its specificity in targeting specific signaling pathways, which makes it a promising candidate for therapeutic applications. However, one limitation of this compound is its low solubility in water, which can make it difficult to administer in certain experiments.
Direcciones Futuras
There are several future directions for N-[(5-cyclopropyl-1H-pyrazol-3-yl)methyl]-4-(3-hydroxy-3-methylbutyl)benzamide research. One direction is to further explore its potential therapeutic applications in cancer research, neurological disorders, and cardiovascular diseases. Another direction is to optimize its synthesis method and improve its solubility in water. Additionally, further studies are needed to fully understand its mechanism of action and potential side effects.
Métodos De Síntesis
N-[(5-cyclopropyl-1H-pyrazol-3-yl)methyl]-4-(3-hydroxy-3-methylbutyl)benzamide can be synthesized through a multi-step process that involves the reaction of 5-cyclopropyl-1H-pyrazole with 4-(3-hydroxy-3-methylbutyl)benzoic acid, followed by the addition of a methyl group to the pyrazole ring. The final product is obtained through a purification process that involves column chromatography.
Aplicaciones Científicas De Investigación
N-[(5-cyclopropyl-1H-pyrazol-3-yl)methyl]-4-(3-hydroxy-3-methylbutyl)benzamide has been studied for its potential therapeutic applications in various fields such as cancer research, neurological disorders, and cardiovascular diseases. In cancer research, this compound has been shown to inhibit the growth of cancer cells by targeting specific signaling pathways. In neurological disorders, this compound has been studied for its potential neuroprotective effects and has shown promising results in animal models. In cardiovascular diseases, this compound has been shown to have anti-inflammatory and anti-atherosclerotic effects.
Propiedades
IUPAC Name |
N-[(3-cyclopropyl-1H-pyrazol-5-yl)methyl]-4-(3-hydroxy-3-methylbutyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25N3O2/c1-19(2,24)10-9-13-3-5-15(6-4-13)18(23)20-12-16-11-17(22-21-16)14-7-8-14/h3-6,11,14,24H,7-10,12H2,1-2H3,(H,20,23)(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QCQVBHSZMKLROS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CCC1=CC=C(C=C1)C(=O)NCC2=CC(=NN2)C3CC3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-{[(4-benzyl-1-piperidinyl)acetyl]amino}-N,N,4-trimethyl-1,3-thiazole-5-carboxamide](/img/structure/B5306148.png)



![1-methyl-9-[(phenylthio)acetyl]-1,4,9-triazaspiro[5.5]undecan-5-one](/img/structure/B5306168.png)
![3-{[(2-bromo-4-methylphenyl)amino]carbonyl}-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B5306179.png)
![3-(allylthio)-6-(2-methoxy-5-nitrophenyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B5306190.png)


![N-ethyl-1-{[2-(2-fluoro-4-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}pyrrolidine-3-carboxamide](/img/structure/B5306234.png)
![7-[(1,3-dimethyl-1H-pyrazol-5-yl)carbonyl]-4-morpholin-4-yl-6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepine](/img/structure/B5306242.png)
![methyl {[5-(5-methyl-3-thienyl)-4-propyl-4H-1,2,4-triazol-3-yl]thio}acetate](/img/structure/B5306247.png)